Tert-butyl 5-amino-3,6-dihydropyrazine-1(2h)-carboxylate
Overview
Description
Tert-butyl 5-amino-3,6-dihydropyrazine-1(2h)-carboxylate is a chemical compound that belongs to the class of pyrazines Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-amino-3,6-dihydropyrazine-1(2h)-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-3,6-dihydropyrazine-1(2h)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield different hydrogenated forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazines.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 5-amino-3,6-dihydropyrazine-1(2h)-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound may be used to study the interactions of pyrazine derivatives with biological targets. It can be a valuable tool in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with antimicrobial, anticancer, or anti-inflammatory properties. Its structural features make it a candidate for modification to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Tert-butyl 5-amino-3,6-dihydropyrazine-1(2h)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-amino-3,6-dihydropyrazine-1-carboxylate
- Tert-butyl 5-amino-3,6-dihydropyrazine-2-carboxylate
- Tert-butyl 5-amino-3,6-dihydropyrazine-3-carboxylate
Uniqueness
Tert-butyl 5-amino-3,6-dihydropyrazine-1(2h)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)12-5-4-11-7(10)6-12/h4-6H2,1-3H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYJBWNCDKSQJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN=C(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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